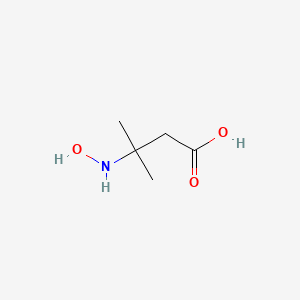

3-(Hydroxyamino)-3-methylbutanoic acid

Beschreibung

Eigenschaften

CAS-Nummer |

179329-71-6 |

|---|---|

Molekularformel |

C5H11NO3 |

Molekulargewicht |

133.15 g/mol |

IUPAC-Name |

3-(hydroxyamino)-3-methylbutanoic acid |

InChI |

InChI=1S/C5H11NO3/c1-5(2,6-9)3-4(7)8/h6,9H,3H2,1-2H3,(H,7,8) |

InChI-Schlüssel |

ZJCMQGYVNNZFFL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CC(=O)O)NO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(Hydroxyamino)-3-methylbutansäure kann auf verschiedene Weise erfolgen. Ein üblicher Ansatz beinhaltet die Hydroxylierung von Aminosäuren. So kann beispielsweise die Hydroxylierung von 3-Methylbutansäure mit Hilfe spezifischer Hydroxylase-Enzyme durchgeführt werden . Eine weitere Methode beinhaltet die Verwendung chemischer Reagenzien wie Natriumhypochlorit in Gegenwart eines Katalysators, um die Hydroxyaminogruppe einzuführen .

Industrielle Produktionsverfahren

Die industrielle Produktion von 3-(Hydroxyamino)-3-methylbutansäure erfolgt in der Regel über biokatalytische Verfahren, da diese eine hohe Regioselektivität und Effizienz aufweisen. Diese Verfahren verwenden häufig gentechnisch veränderte Mikroorganismen wie Escherichia coli, um die notwendigen Hydroxylase-Enzyme zu exprimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(Hydroxyamino)-3-methylbutansäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Hydroxyaminogruppe in eine Aminogruppe umwandeln.

Substitution: Die Hydroxyaminogruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Thionylchlorid und Phosphortribromid können Substitutionsreaktionen erleichtern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen Oxo-Derivate, Amino-Derivate und verschiedene substituierte Verbindungen, abhängig von den verwendeten Reagenzien und Bedingungen .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Peptide Synthesis

- This compound serves as a crucial building block in the synthesis of peptides. Its unique structure enhances the stability and bioavailability of therapeutic peptides, making it valuable in pharmaceutical research .

Drug Development

- The amino acid properties of 3-(Hydroxyamino)-3-methylbutanoic acid facilitate the design of novel drug candidates. It is particularly relevant in developing treatments for metabolic disorders due to its biochemical characteristics .

Biochemical Research

- Researchers utilize this compound to study enzyme activity and protein interactions. It provides insights into metabolic pathways and potential therapeutic targets, contributing significantly to biochemical research .

Cosmetic Formulations

- In cosmetic chemistry, this compound is explored for its potential skin benefits, such as moisturizing and anti-aging properties. Its incorporation into skincare products is being investigated for innovative formulations .

Food Industry Applications

Food Additive

- The compound can be utilized as a food additive or flavor enhancer. Its application in developing functional foods promotes health and wellness, making it an interesting candidate for food technology .

Case Study 1: Peptide Therapeutics

A study demonstrated the effectiveness of this compound in synthesizing peptides that showed enhanced stability in biological environments. The synthesized peptides exhibited improved pharmacokinetic profiles compared to traditional peptide structures.

Case Study 2: Muscle Recovery

Research indicated that supplements containing 3-hydroxy-3-methylbutanoic acid significantly reduced muscle tissue damage during exercise. Participants who supplemented with this compound showed increased muscle mass and strength gains over a controlled period .

Case Study 3: Cosmetic Efficacy

In a clinical trial assessing the efficacy of skincare products containing this compound, participants reported noticeable improvements in skin hydration and elasticity after consistent use over eight weeks. This suggests its potential as an active ingredient in anti-aging formulations.

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Peptide Synthesis | Building block for therapeutic peptides | Enhanced stability and bioavailability |

| Drug Development | Novel drug candidate design | Targeting metabolic disorders |

| Biochemical Research | Enzyme activity studies | Insights into metabolic pathways |

| Cosmetic Formulations | Anti-aging skincare products | Improved skin hydration and elasticity |

| Food Industry | Food additive/flavor enhancer | Promotes health and wellness |

Wirkmechanismus

The mechanism of action of 3-(Hydroxyamino)-3-methylbutanoic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects .

Vergleich Mit ähnlichen Verbindungen

Hydroxamic Acid Derivatives

Compounds such as N-hydroxy-3-((6-(hydroxyamino)-6-oxohexyl)oxy)benzamide (Compound 6 in ) share structural similarities with 3-(Hydroxyamino)-3-methylbutanoic acid. Both contain hydroxamate groups critical for competitive inhibition of MBLs. Key differences include:

- Binding Affinity : Compound 6 exhibits IC₅₀ values of 15–20 µM and binding interaction strengths (K values) of 4.7–6.4 kcal/mol, attributed to its dual hydroxamate groups .

- Structural Impact: The presence of two hydroxamate groups in Compound 6 enhances zinc ion coordination, whereas this compound’s single hydroxyamino group may limit its inhibitory potency unless paired with additional chelating moieties.

Table 1: Comparison of Hydroxamate-Containing Inhibitors

3-Methylbutanoic Acid Derivatives

- 3-Methylbutanoic Acid: Found in fermented foods (), this compound lacks the hydroxyamino group and serves as a flavor contributor (e.g., rancid or cheesy notes). Its volatility contrasts with the polar, non-volatile nature of this compound .

- 3-Hydroxy-3-methylbutanoic Acid (C₅H₈O₄): An isomer with a hydroxyl group instead of hydroxyamino. It is a metabolic intermediate in ketogenesis and exhibits distinct physicochemical properties, such as higher water solubility .

Table 2: Structural Isomers of Butanoic Acid Derivatives

Antimicrobial Derivatives

- 2-(Acenaphthen-5-yl)-3-methylbutanoic Acid (): This derivative shows fungicidal activity, particularly in its acid chloride and amide forms. The acenaphthenyl group enhances lipophilicity, aiding membrane penetration, whereas this compound’s polar groups may limit bioavailability .

- 3-Methylbutanoic Acid Thiazolone Derivatives (): These compounds exhibit broad antimicrobial activity (MIC values in µg/mL range), leveraging methyl branching for hydrophobic interactions. The hydroxyamino group in this compound could introduce hydrogen-bonding capabilities but may reduce stability under physiological conditions .

Key Research Findings

- Enzyme Inhibition: Hydroxyamino and hydroxamate groups are critical for MBL inhibition, but activity depends on the number and spatial arrangement of chelating groups. Dual hydroxamates (e.g., Compound 6) outperform single-group analogs .

- Biological Activity: Derivatives with branched chains (e.g., 3-methylbutanoic acid) excel in antimicrobial roles due to enhanced lipid solubility, while polar groups (e.g., hydroxyamino) may favor targeted enzyme interactions .

- Synthetic Challenges: Hydroxyamino groups are prone to oxidation, requiring protective strategies during synthesis. For example, tert-butoxycarbonyl (Boc) protection is used in 3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid to stabilize the amino group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.